MFCD11876193
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Overview
Description
MFCD11876193: is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD11876193 typically involves multiple steps, including the preparation of intermediate compounds and the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure high yield and purity. Common synthetic routes may involve nucleophilic substitution, condensation reactions, and catalytic processes.
Industrial Production Methods: Industrial production of this compound is usually carried out in large-scale reactors with automated control systems to maintain optimal reaction conditions. The process may include purification steps such as crystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: MFCD11876193 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or metal hydrides.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
MFCD11876193 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of MFCD11876193 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The compound’s effects are mediated through binding to active sites or altering the conformation of target molecules, leading to changes in biological activity.
Comparison with Similar Compounds
MFCD11876193 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as MFCD11876192 and MFCD11876194.
Uniqueness: this compound may exhibit distinct reactivity, stability, or biological activity compared to its analogs, making it particularly valuable for specific applications.
Properties
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-4-1-3-8(7-9)10-5-2-6-11(17)16-10/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFCFPFISQPLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683142 |
Source
|
Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111111-10-4 |
Source
|
Record name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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